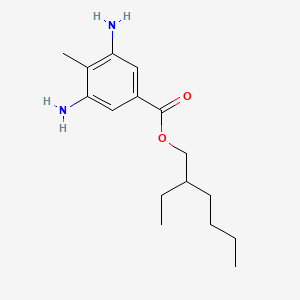

2-Ethylhexyl 3,5-diamino-4-methylbenzoate

説明

2-Ethylhexyl 3,5-diamino-4-methylbenzoate is a benzoate ester derivative characterized by a 2-ethylhexyl ester group and a substituted benzene ring with amino (-NH₂) and methyl (-CH₃) functional groups. The presence of diamino groups may enhance reactivity, enabling its use as a crosslinking agent in epoxy resins or a precursor for dyes and pharmaceutical intermediates . The 2-ethylhexyl moiety likely contributes to hydrophobicity and compatibility with nonpolar matrices, similar to other 2-ethylhexyl esters used in plasticizers and coatings .

特性

CAS番号 |

42908-15-6 |

|---|---|

分子式 |

C16H26N2O2 |

分子量 |

278.39 g/mol |

IUPAC名 |

2-ethylhexyl 3,5-diamino-4-methylbenzoate |

InChI |

InChI=1S/C16H26N2O2/c1-4-6-7-12(5-2)10-20-16(19)13-8-14(17)11(3)15(18)9-13/h8-9,12H,4-7,10,17-18H2,1-3H3 |

InChIキー |

IUSWWMQKWNMRSQ-UHFFFAOYSA-N |

正規SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C(=C1)N)C)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 3,5-diamino-4-methylbenzoate typically involves the esterification of 3,5-diamino-4-methylbenzoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Ethylhexyl 3,5-diamino-4-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

化学反応の分析

Types of Reactions

2-Ethylhexyl 3,5-diamino-4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

科学的研究の応用

2-Ethylhexyl 3,5-diamino-4-methylbenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the formulation of specialty chemicals and materials

作用機序

The mechanism of action of 2-Ethylhexyl 3,5-diamino-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the ester group may enhance the compound’s lipophilicity, facilitating its penetration through biological membranes .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound distinguishes itself from other 2-ethylhexyl esters through its aromatic benzoate core and electron-rich diamino substituents. Key structural and functional comparisons include:

- Di-(2-ethylhexyl) adipate (CAS 103-23-1): A linear aliphatic ester used as a plasticizer. Lacks aromaticity and reactive amino groups, resulting in lower chemical reactivity compared to the target compound .

- Bis(2-ethylhexyl) phthalate (CAS 117-84-0): A high-molecular-weight phthalate plasticizer. While both share aromaticity, the absence of amino groups in phthalates limits their utility in applications requiring nucleophilic reactivity .

- 2-Ethylhexyl Acrylate (CAS 103-11-7): A monofunctional acrylate monomer. The acrylate group enables radical polymerization, whereas the benzoate structure of the target compound may favor condensation or step-growth polymerization .

Physical and Chemical Properties

Toxicity and Environmental Impact

- Bis(2-ethylhexyl) phthalate : Documented endocrine-disrupting effects and environmental persistence .

- 2-Ethylhexyl Chloroformate : Highly reactive and toxic; requires stringent handling protocols .

- 2-Ethylhexyl 3,5-diamino-4-methylbenzoate: Predicted to have moderate toxicity due to amino groups, necessitating further ecotoxicological studies.

Research Findings and Gaps

- Synthetic Routes: outlines methods for synthesizing amino-triazole derivatives, which could inform the synthesis of the target compound via esterification or Schotten-Baumann reactions.

- Performance Data : While 2-ethylhexyl nitrate’s cetane-enhancing properties are well-documented , analogous data for the target compound in material science applications remain speculative.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。